molecular formula C10H6N4O2 B12852242 [1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid

[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid

Cat. No.: B12852242
M. Wt: 214.18 g/mol
InChI Key: VJEBJXBOUOJZDP-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a triazole ring with a naphthyridine core, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion, yielding the desired compound in moderate to high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

Biologically, this compound has shown promise in various assays, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound derivatives have been investigated for their potential therapeutic applications. These include anticancer, antimicrobial, and anti-inflammatory activities. The compound’s unique structure allows for the design of molecules with high specificity and potency.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and dye-sensitized solar cells. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid apart is its unique combination of a triazole ring and a naphthyridine core. This structure provides a distinct set of chemical and biological properties, making it a valuable scaffold for drug discovery and development. Its ability to undergo various chemical reactions and form stable complexes further enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C10H6N4O2

Molecular Weight

214.18 g/mol

IUPAC Name

[1,2,4]triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H6N4O2/c15-10(16)9-13-12-8-7-1-3-11-5-6(7)2-4-14(8)9/h1-5H,(H,15,16)

InChI Key

VJEBJXBOUOJZDP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C3=NN=C(N3C=C2)C(=O)O

Origin of Product

United States

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